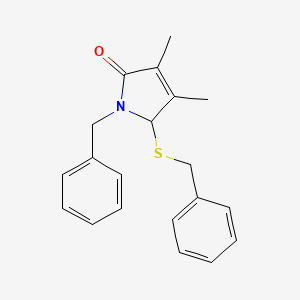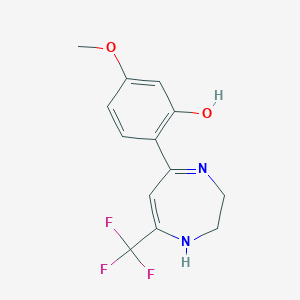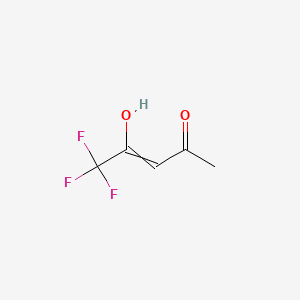
5-Bromo-2,6-diiodopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-diiodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H3BrI2N2 This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination and iodination of pyridine derivatives. For example, starting with 2,6-diiodopyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with aryl groups.
Scientific Research Applications
Chemistry: 5-Bromo-2,6-diiodopyridin-3-amine is used as a building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: For example, substituted pyridine derivatives are explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern allows for the design of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-amine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target proteins .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar reactivity but different substitution patterns.
5-Bromo-2,6-diiodopyridine: Lacks the amino group, which affects its reactivity and applications.
Uniqueness: 5-Bromo-2,6-diiodopyridin-3-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an amino group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H3BrI2N2 |
|---|---|
Molecular Weight |
424.80 g/mol |
IUPAC Name |
5-bromo-2,6-diiodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrI2N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2 |
InChI Key |
IHWBDLLVCJXPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)I)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15149569.png)



![3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B15149586.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B15149631.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)


![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
![N'-[(2-methylfuran-3-yl)carbonyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B15149659.png)
